2-Bromo-5-propyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the second position and a propyl group at the fifth position of the thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 2-Bromo-5-propyl-1,3,4-thiadiazole may interact with enzymes or proteins involved in DNA replication.
Mode of Action
Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may inhibit the replication of both bacterial and cancer cells by disrupting dna replication processes .
Result of Action
Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may inhibit the growth of bacterial and cancer cells by disrupting dna replication .
Action Environment
The compound is stored at a temperature of -10 degrees celsius , suggesting that it may be sensitive to temperature. Other environmental factors such as pH and the presence of other compounds could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-propyl-1,3,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for regulating transcription elongation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9/Cyclin T1, inhibiting their activity . This inhibition leads to a decrease in transcription elongation, ultimately affecting gene expression. Additionally, the compound can interact with DNA, causing strand breaks and triggering cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2~8°C) . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to its degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its cytotoxic effects. Additionally, it can affect metabolic flux and alter metabolite levels, impacting cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis in cancer cells.
Preparation Methods
The synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-propyl-1,3,4-thiadiazole using bromine or a brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
2-Bromo-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-propyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Material Science: Thiadiazole derivatives, including this compound, are used in the development of new materials with unique electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
2-Bromo-5-propyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Amino-5-propyl-1,3,4-thiadiazole: This compound has an amino group instead of a bromine atom, which can significantly alter its reactivity and biological activity.
2-Chloro-5-propyl-1,3,4-thiadiazole: The presence of a chlorine atom instead of bromine can affect the compound’s chemical properties and its suitability for different reactions.
5-Propyl-1,3,4-thiadiazole: This compound lacks the halogen substituent, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity .
Properties
IUPAC Name |
2-bromo-5-propyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCBBLFWWWNEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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